molecular formula C12H19NO4S B1354083 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine CAS No. 253168-94-4

1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine

Cat. No.: B1354083
CAS No.: 253168-94-4
M. Wt: 273.35 g/mol
InChI Key: BXUJVINGXQGNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a significant chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. This compound serves as a crucial precursor in the multi-step production of complex molecules such as apremilast, a well-known therapeutic agent DrugBank: Apremilast . PDE4 inhibitors have been extensively studied for their anti-inflammatory and immunomodulatory effects, making this amine a valuable building block for researchers investigating new treatments for inflammatory diseases like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD) PubMed: PDE4 Inhibitors in Autoimmune Diseases . The mechanism of action for the final active compounds derived from this intermediate involves the selective inhibition of the PDE4 enzyme, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels downregulate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and upregulate anti-inflammatory cytokines, thereby modulating the immune response NCBI: Phosphodiesterase Inhibitors . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material according to all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUJVINGXQGNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253168-94-4
Record name 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination and Intermediate Formation

The aldehyde group of 3-ethoxy-4-methoxybenzaldehyde undergoes reductive amination with an amine source to form the corresponding ethanamine intermediate. This step is crucial for installing the aminoethyl side chain.

  • Reaction conditions: Typically performed under mild acidic or neutral conditions with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Outcome: Formation of 1-(3-ethoxy-4-methoxyphenyl)ethanamine intermediate.

Sulfonylation to Introduce Methylsulfonyl Group

The intermediate amine is then treated with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl substituent on the ethanamine side chain.

  • Reagents and conditions:
    • Methylsulfonyl chloride as sulfonylating agent
    • Base such as sodium hydroxide or triethylamine
    • Solvents like dichloromethane or aqueous-organic biphasic systems
    • Temperature control between 0–25 °C to optimize yield and selectivity

Chiral Resolution and Purification

Since the compound is chiral, obtaining the (S)-enantiomer is essential. This is achieved by:

  • Using chiral resolving agents such as N-acetyl-L-leucine salts to form diastereomeric salts.
  • Separation of these salts by crystallization.
  • Liberation of the free amine by treatment with sodium hydroxide in dichloromethane-water biphasic systems.

Example procedure:

Step Description Conditions Yield Notes
1 Formation of N-acetyl-L-leucine salt of the amine Mix amine with N-acetyl-L-leucine in suitable solvent Quantitative Enables chiral resolution
2 Basification with NaOH in DCM/water 15–25 °C, pH 13–14, 0.25 h stirring 95–100% Extraction of free amine
3 Drying and purification Vacuum drying at 30–35 °C, azeotropic drying with DCM - Water content <0.1% w/w

This method yields the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine as a white powder with high optical purity (up to 99.9%) and excellent yield (95–100%).

Industrial Scale Considerations

Industrial production adapts the above laboratory methods with optimizations for scale, yield, and purity:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Optimization of solvent volumes and recycling.
  • Advanced purification techniques such as crystallization and chromatography to ensure high enantiomeric excess and removal of impurities.
  • Strict control of pH during extraction steps to maximize recovery.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Reductive amination 3-Ethoxy-4-methoxybenzaldehyde + amine + reducing agent (e.g., NaBH3CN) 1-(3-Ethoxy-4-methoxyphenyl)ethanamine High yield, mild conditions
2 Sulfonylation Methylsulfonyl chloride + base (NaOH/Et3N) in DCM or biphasic system 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine intermediate Controlled temperature (0–25 °C)
3 Chiral resolution Formation of N-acetyl-L-leucine salt, basification with NaOH in DCM/water (S)-enantiomer salt and free amine Optical purity >99%, yield 95–100%
4 Purification Vacuum drying, azeotropic drying with DCM Pure (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine Water content <0.1% w/w

Research Findings and Notes

  • The sulfonylation step is sensitive to pH and temperature; maintaining pH 13–14 during extraction ensures efficient separation and high purity.
  • The chiral resolution using N-acetyl-L-leucine salt is a well-established method providing high enantiomeric excess, critical for pharmaceutical applications.
  • Alternative synthetic routes may start from 3-ethoxy-4-methoxybenzonitrile, which is converted through intermediate steps to the target compound, but the aldehyde route remains more common due to availability and reactivity.
  • The compound’s stability and solubility profiles (slightly soluble in chloroform and methanol) influence the choice of solvents and purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Use Key Differentiation from Target Compound References
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine C₁₂H₁₉NO₄S 273.35 Ethoxy, methoxy, methylsulfonyl, amine Apremilast intermediate High enantioselectivity in synthesis (96% ee)
(R)-Enantiomer (CAS: 608142-27-4) C₁₂H₁₉NO₄S 273.35 Same as target compound Pharmacologically inactive isomer Stereochemical inversion reduces bioactivity
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) C₁₀H₁₅NO₂ 181.23 Dimethoxy, primary amine Psychoactive substance (Schedule I) Lacks sulfonyl group; no therapeutic relevance
Rivastigmine C₁₄H₂₂N₂O₂ 250.34 Carbamate, tertiary amine Acetylcholinesterase inhibitor Carbamate group instead of sulfonyl; CNS-targeted
4-((4-Isopropoxyphenyl)sulfonyl)phenol C₁₅H₁₆O₄S 300.35 Sulfonyl, phenol, isopropoxy Chemical intermediate Phenolic hydroxyl group; no amine functionality

Stability and Industrial Relevance

  • Co-Immobilization Stability : Co-immobilized ATA-Vfl-8M with horseradish peroxidase (HRP) enhances operational stability, reducing enzyme leaching by 90% compared to free enzymes .
  • Cost Efficiency : The racemic form (CAS: 253168-94-4) is priced at $12/g , while the (S)-enantiomer (CAS: 608141-42-0) costs $580/g , reflecting enantioselective synthesis challenges .
  • Regulatory Compliance: The compound’s genotoxic impurity levels are controlled to <25 ppm in apremilast synthesis, exceeding standard API purity requirements .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is a compound with significant biological activity, particularly in the pharmaceutical industry. This compound serves as a synthetic intermediate for Apremilast, a drug used in the treatment of various inflammatory diseases. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₉NO₄S
Molecular Weight 273.35 g/mol
CAS Number 608141-42-0
Chirality (S)-enantiomer
Melting Point 119.0 - 123.0 °C
Boiling Point 469.6 °C

Structural Characteristics

The structure of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine features an ethoxy and methoxy substitution on a phenyl ring, contributing to its pharmacological properties.

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine acts primarily as a phosphodiesterase 4 (PDE4) inhibitor. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a critical role in regulating various cellular processes, including inflammation and immune responses.

Therapeutic Applications

This compound has been studied for its potential in treating conditions such as:

  • Psoriasis
  • Rheumatoid Arthritis
  • Chronic Obstructive Pulmonary Disease (COPD)

Case Studies and Research Findings

  • Efficacy in Psoriasis Treatment : A clinical study demonstrated that Apremilast significantly reduced the severity of psoriasis symptoms compared to placebo, highlighting the role of its precursor compound in therapeutic efficacy .
  • Anti-inflammatory Effects : Research indicated that PDE4 inhibitors like 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can modulate inflammatory cytokines, providing relief in autoimmune conditions .
  • Safety Profile : Clinical trials have reported adverse effects such as gastrointestinal disturbances and headache; however, these are generally manageable and do not outweigh the therapeutic benefits .

Synthesis and Yield

The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has been optimized to achieve high yields:

Reaction ConditionsYield (%)
Methanol at reflux for 2 hours90%
Resolution of racemate98%

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a bioavailability conducive to therapeutic use.

Q & A

Q. What analytical techniques are recommended for structural confirmation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?

To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., ethoxy, methoxy, and methylsulfonyl groups). Compare chemical shifts with PubChem data (InChI Key: RHOGRSKNWDNCDN-UHFFFAOYSA-N) .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (theoretical molecular weight: 225.29 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic sulfone (S=O) stretching vibrations near 1300–1150 cm1^{-1} .

Q. How can researchers optimize the synthesis of this compound?

Key methodological considerations:

  • Sulfonation Strategy : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to slightly acidic conditions) .
  • Protection of Functional Groups : Protect amine groups during ethoxy/methoxy substitution to avoid side reactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups, followed by deprotection .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if airborne particulates form .
  • Ventilation : Work in a fume hood to prevent inhalation exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for sulfone-containing waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between calculated and experimental physicochemical properties?

  • Validation of Calculated Data : Compare density functional theory (DFT)-predicted properties (e.g., boiling point: 327.6°C ) with experimental measurements. Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical conditions.
  • Sensitivity Analysis : Evaluate the impact of substituent conformations (e.g., ethoxy group rotation) on properties like logP (predicted 1.051 g/cm3^3 ) using molecular dynamics simulations.
  • Cross-Referencing : Use multiple software suites (e.g., Gaussian, COSMO-RS) to triangulate results and identify systematic errors .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

  • Degradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions to simulate photolytic breakdown. Monitor degradation products via LC-MS/MS and quantify half-life .
  • Adsorption/Desorption Tests : Use soil-column experiments to assess mobility. Measure adsorption coefficients (KocK_{oc}) using OECD Guideline 121 .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values .

Q. How can structure-activity relationship (SAR) studies elucidate its pharmacological potential?

  • Substituent Modification : Synthesize analogs with variations in methoxy/ethoxy positions or sulfone replacement (e.g., sulfonamide). Test for antiviral activity (e.g., HIV protease inhibition) using enzyme-linked immunosorbent assays (ELISA) .
  • Binding Affinity Assays : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • In Vivo Efficacy : Administer analogs in murine models to compare bioavailability and therapeutic indices. Use pharmacokinetic profiling (Cmax_{max}, AUC) to optimize dosing .

Q. What strategies mitigate data contradictions in reported biological activities?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50_{50} values) and apply statistical tools (e.g., ANOVA, funnel plots) to identify outliers .
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Interlaboratory Collaboration : Cross-validate results via round-robin testing with independent labs .

Methodological Notes

  • Spectral Data Interpretation : Reference PubChem’s experimental NMR/MS datasets to avoid misassignment .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological studies to meet regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Reactant of Route 2
1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.